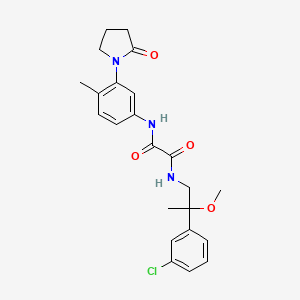
4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride” is a hydrochloride salt that is obtained by the reaction of 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide with one equivalent of hydrogen chloride . It is a highly potent selective 5-HT 1A receptor full agonist .
Synthesis Analysis
The synthesis of benzamides, such as “4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride” is C24H26FN3O2 . The InChI is InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23 (22 (18) 17-21) 28-15-13-27 (14-16-28) 12-11-26-24 (29) 19-5-8-20 (25) 9-6-19/h2-10,17H,11-16H2,1H3, (H,26,29) .Physical And Chemical Properties Analysis
The average mass of “4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride” is 407.48050 and the monoisotopic mass is 407.20091 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Serotonin Receptor Agonist
This compound is a highly potent selective 5-HT1A receptor full agonist . It has pKi values of 9.0, 6.6, 7.5, 6.6, and < 6.0 for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2, and 5-HT3 receptors respectively . This suggests that it could be used in research related to these serotonin receptors.
Anxiolytic Drug
The compound has been found to have anxiolytic effects following central administration in vivo . This means it could be used in research related to anxiety disorders and the development of new anxiolytic drugs.
Antidepressant Research
As a serotonergic agonist, this compound is able to mimic the effects of serotonin by stimulating the physiologic activity at the cell receptors . This suggests it could be used in research related to depression and the development of new antidepressants.
Migraine Disorder Treatment Research
Serotonin agonists are used in the treatment of migraine disorders . Therefore, this compound could be used in research related to understanding and treating migraines.
Study of Reaction Mechanisms
The compound has been used in studies on 18F-fluorination reactions . This suggests it could be used in research related to understanding and optimizing these types of reactions.
Radiochemical Analyses
The compound has been used in radiochemical analyses, including Thin Layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) combined with radioactivity detection . This suggests it could be used in research related to these types of analyses.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c1-16-2-8-19(9-3-16)28(26,27)24-14-12-23(13-15-24)11-10-22-20(25)17-4-6-18(21)7-5-17;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTYRQQYNLPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)


![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)



![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2660146.png)